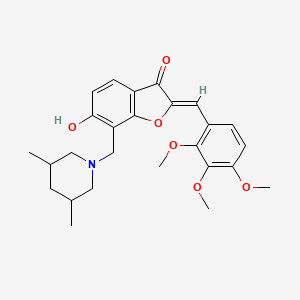
(Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C26H31NO6 and its molecular weight is 453.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including cytotoxicity, anti-inflammatory effects, and neuroprotective activities. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₃₁H₃₅N₁O₆
- Molecular Weight : 517.63 g/mol
- SMILES Notation : CCOC(=O)c1ccc(cc1)C(=C(c2cc(c(c(c2)O)OC)OC)O)C(CN(C)C)C
Cytotoxicity
Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to the one demonstrate potent cytotoxicity against colon cancer cells (HCT116 and HT29), with IC₅₀ values below 4 µM for several derivatives . This suggests that our compound may also possess similar antitumor properties.
| Cell Line | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| HCT116 | < 4 | High |
| HT29 | < 4 | High |
| Non-malignant cells | > 100 | Low |
The mechanisms through which benzofuran derivatives exert their cytotoxic effects often involve the induction of apoptosis. For example, compounds have been shown to activate caspase pathways leading to programmed cell death in cancer cells. The induction of reactive oxygen species (ROS) is also a common pathway observed in these compounds .
- Apoptosis Induction : Compounds induce apoptosis by activating caspases and disrupting mitochondrial membrane potential.
- ROS Generation : Increased ROS levels have been linked to the cytotoxic effects observed in various cancer cell lines.
Anti-inflammatory Effects
Benzofuran derivatives have demonstrated significant anti-inflammatory properties. A related compound has been reported to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1 by substantial percentages (up to 98% reduction), indicating a strong potential for managing chronic inflammatory conditions .
Neuroprotective Effects
Emerging studies suggest that some benzofuran derivatives may provide neuroprotection. They have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases like Alzheimer’s . The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, contributing to improved cognitive function.
Case Studies
Recent case studies involving similar benzofuran derivatives highlight their therapeutic potential:
- Colon Cancer Study : A study assessed the efficacy of a benzofuran derivative against colon cancer cells and found significant apoptosis induction and reduced cell viability .
- Neuroprotection Study : Another study evaluated a related compound's effect on neuronal cell lines and reported enhanced survival rates under oxidative stress conditions due to MAO inhibition .
属性
IUPAC Name |
(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO6/c1-15-10-16(2)13-27(12-15)14-19-20(28)8-7-18-23(29)22(33-25(18)19)11-17-6-9-21(30-3)26(32-5)24(17)31-4/h6-9,11,15-16,28H,10,12-14H2,1-5H3/b22-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQPGJTXWKINJI-JJFYIABZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=C(C(=C(C=C4)OC)OC)OC)C3=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=C(C(=C(C=C4)OC)OC)OC)/C3=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














